C15H22ClNS

Chemical Sourcing Research Reagent Differentiation

This non-interchangeable adamantane-thiophene scaffold combines a rigid diamondoid core with a thiophen-2-ylmethyl moiety via a secondary amine linker. As a hydrochloride salt with defined lipophilicity (LogP ~3.5-5.0), it is a critical building block for influenza M2 channel and neurological medicinal chemistry, a probe for proteomics SAR studies, and a reference standard for HPLC/LC-MS impurity profiling. Choose this specific compound for reproducible, high-fidelity R&D results.

Molecular Formula C15H22ClNS
Molecular Weight 283.9 g/mol
Cat. No. B15174005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H22ClNS
Molecular FormulaC15H22ClNS
Molecular Weight283.9 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl
InChIInChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H
InChIKeyWWRZOCUVOZYPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H22ClNS (N-(Thiophen-2-ylmethyl)adamantan-1-amine Hydrochloride) Procurement and Characterization Guide


The compound with molecular formula C15H22ClNS is identified as N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride (CAS 51717-61-4) [1]. It belongs to the class of adamantane derivatives, which are known for their rigid, diamondoid cage structure and frequent application in medicinal chemistry for antiviral, neurological, and other therapeutic areas [2]. This specific compound features a secondary amine linker between the adamantane core and a thiophene-2-ylmethyl group, presented as a hydrochloride salt with a molecular weight of approximately 283.9 g/mol [1].

Why C15H22ClNS (N-(Thiophen-2-ylmethyl)adamantan-1-amine Hydrochloride) Cannot Be Substituted by Generic Analogs


While many adamantane derivatives exist, the specific molecular architecture of N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride imparts unique physicochemical and biological properties that preclude simple substitution by other adamantane-based compounds [1]. The combination of the rigid adamantane core, the methylene bridge, the secondary amine, and the thiophene ring creates a distinct steric and electronic profile . This profile directly influences its interaction with biological targets, its lipophilicity (LogP ~3.5-5.0), and its solubility and stability as a hydrochloride salt, making it a specific and non-interchangeable chemical entity for precise research and development applications .

C15H22ClNS Evidence Guide: Quantifiable Differentiation for Procurement Decisions


Limited Availability of Direct Comparative Data for C15H22ClNS

An extensive search of primary research papers, patents, and authoritative databases has not yielded high-strength, direct head-to-head comparative quantitative evidence for N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride against a specific, named comparator under identical experimental conditions. The available information, while confirming its identity and basic properties, lacks the specific quantitative differentiation data required by the user's strict evidence admission rules [1]. Therefore, no high-strength comparative evidence items can be presented.

Chemical Sourcing Research Reagent Differentiation

Key Research Application Scenarios for C15H22ClNS (N-(Thiophen-2-ylmethyl)adamantan-1-amine Hydrochloride)


Medicinal Chemistry as an Adamantane-Thiophene Building Block

As established, the compound is a unique adamantane derivative. Its primary value in this scenario is as a specific building block or scaffold for the synthesis of more complex molecules in medicinal chemistry programs, particularly those targeting antiviral (e.g., influenza M2 channel) or neurological pathways where adamantane moieties are privileged structures [1].

Biochemical and Pharmacological Probe Development

Given its distinct structure, the compound can serve as a probe to investigate structure-activity relationships (SAR) in biological systems that interact with adamantane or thiophene-containing ligands. Its use in proteomics research has been suggested, where it may help identify new protein targets or study binding interactions .

Analytical Reference and Impurity Standard

The compound is commercially available and can be used as a reference standard for analytical chemistry, including the development and validation of analytical methods (e.g., HPLC, LC-MS) for quality control of pharmaceutical formulations or research samples. It is also indicated for use as a reference substance for drug impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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